(2-Formylphenoxy)acetonitrile
Overview
Description
“(2-Formylphenoxy)acetonitrile” is a chemical compound with the molecular formula C9H7NO2 . It has a molecular weight of 161.16 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, acetonitrile, a related compound, is commonly used as an important intermediate in organic synthesis . Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This suggests that “this compound” could potentially be synthesized through similar methods.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7NO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,6H2 . This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
Acetonitrile, a related compound, has been used in a variety of important compounds’ synthesis . Especially in the field of electrochemical conversions involving acetonitrile, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 161.16 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthesis of Hydroxyphenylacetonitriles
A study by Wu et al. (2014) developed a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols. This synthesis is significant in the realm of organic chemistry and pharmaceutical research, providing a pathway to synthesize compounds that could be further transformed into benzofuranones (Wu, Gao, Chen, & Zhou, 2014).
Electrochemical Oxidation Studies
Richards, Whitson, and Evans (1975) investigated the electrochemical oxidation of 2,4,6-tri-tert-butylphenol and its derived phenoxide and phenoxy radical in acetonitrile. This research is crucial for understanding the electrochemical properties of related compounds and has applications in analytical chemistry (Richards, Whitson, & Evans, 1975).
Nonaqueous Capillary Electrophoresis
Vaher, Koel, and Kaljurand (2002) explored the use of acetonitrile in nonaqueous capillary electroseparations, extending the applications of capillary electrophoresis (CE) techniques to more hydrophobic species. This study demonstrates the versatility of acetonitrile-based systems in separating complex mixtures, useful in various fields including environmental and pharmaceutical analysis (Vaher, Koel, & Kaljurand, 2002).
Determination of pKa Values
Kurtoglu et al. (1999) conducted a study to determine the pKa values of some azo dyes in acetonitrile. This research provides valuable insights into the acid-base properties of azo dyes, which are important for their application in dyeing and colorimetric analysis (Kurtoglu, Birbicer, Kimyonşen, & Serin, 1999).
Molecular Dynamics Studies
A study by Alvarez, Llerena Suster, and McCarthy (2014) focused on the development of consistent acetonitrile molecular models for both standard and computationally efficient molecular dynamics studies. This research is significant for computational chemistry, particularly in understanding solvent effects in various reactions (Alvarez, Llerena Suster, & McCarthy, 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(2-formylphenoxy)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZIVCGNCKDLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397547 | |
Record name | (2-formylphenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125418-83-9 | |
Record name | (2-formylphenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2-Formylphenoxy)acetonitrile in the synthesis of 2-benzoylbenzofurans?
A1: this compound serves as a crucial starting material in the palladium(II)-catalyzed cascade reaction. [] It reacts with arylboronic acids in the presence of a palladium catalyst, undergoing a series of transformations including C-C coupling, cyclization, and oxidation to ultimately yield the desired 2-benzoylbenzofuran product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.